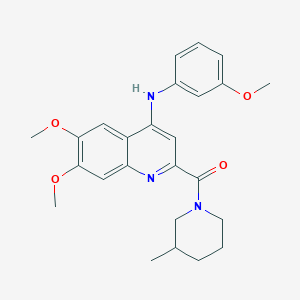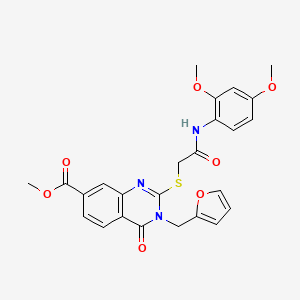
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H23N3O7S and its molecular weight is 509.53. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Approaches and Chemical Properties
Acid Cyclization and Heterocyclic Synthesis : Research by Zinchenko et al. (2009) investigated the reaction of compounds with structural elements similar to the given molecule, leading to the synthesis of various heterocyclic compounds. This study highlights the chemical versatility and potential for creating diverse structures from precursors containing dimethoxyphenyl and thioether groups, which are key features of the compound of interest (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Antimicrobial and Anti-inflammatory Properties : Alam et al. (2011) synthesized a series of compounds incorporating quinoline and furan units, showing significant anti-inflammatory and antibacterial properties. These findings suggest that structural features similar to those in the compound of interest may contribute to biological activity, offering a pathway for the development of new therapeutic agents (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Quinoline and Quinazoline Derivatives : Studies on the synthesis and functionalization of quinazoline derivatives, as explored by Tominaga, Luo, and Castle (1994), demonstrate the potential of such compounds in creating polyfunctionalized structures. This research area is relevant for designing molecules with specific chemical and biological functions, indicating the broad applicability of the compound's core structure in medicinal chemistry (Tominaga, Luo, & Castle, 1994).
Potential Therapeutic Applications
Anticonvulsant and Antimicrobial Activities : Research on thioxoquinazolinone derivatives, as conducted by Rajasekaran, Rajamanickam, and Darlinquine (2013), revealed promising anticonvulsant and antimicrobial activities. This study underscores the potential of incorporating specific heterocyclic frameworks into compounds for developing new pharmaceuticals (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activity : A study by Al-Suwaidan et al. (2016) on quinazolinone analogues demonstrated significant antitumor activities, highlighting the potential of such structures in cancer therapy. These findings suggest that compounds with similar scaffolds might be explored for their anticancer properties, contributing to the development of new therapeutic agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
特性
IUPAC Name |
methyl 2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-32-16-7-9-19(21(12-16)33-2)26-22(29)14-36-25-27-20-11-15(24(31)34-3)6-8-18(20)23(30)28(25)13-17-5-4-10-35-17/h4-12H,13-14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRFLQUPGHALAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)
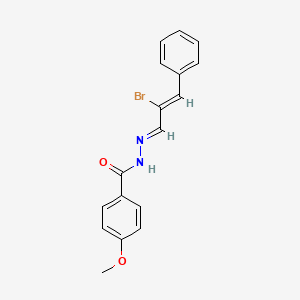
![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)
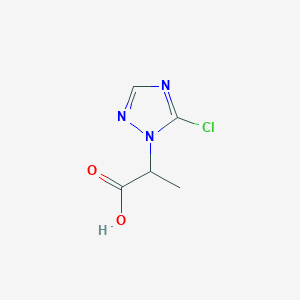

![3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B2701368.png)
![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)
![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)
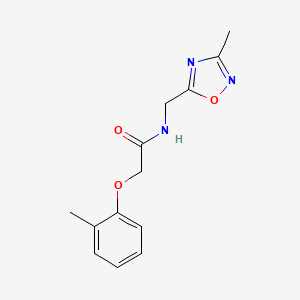
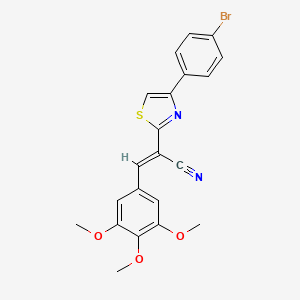
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)
